

4-(2-Methyl-4-thiazolyl)phenol molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Methyl-4-thiazolyl)phenol

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An In-depth Technical Guide to 4-(2-Methyl-4-thiazolyl)phenol

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and known biological activities of **4-(2-Methyl-4-thiazolyl)phenol**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Chemical Formula

4-(2-Methyl-4-thiazolyl)phenol, a heterocyclic aromatic compound, possesses a core structure consisting of a phenol ring substituted with a 2-methylthiazole group at the fourth position.

Chemical Formula: $C_{10}H_9NOS$ [\[1\]](#)

Molecular Structure:

Caption: Molecular structure of **4-(2-Methyl-4-thiazolyl)phenol**.

Synonyms: 4-(4-Hydroxyphenyl)-2-methylthiazole

Physicochemical Properties

A summary of the key physicochemical properties of **4-(2-Methyl-4-thiazolyl)phenol** is presented in the table below.

Property	Value	Reference
Molecular Weight	191.25 g/mol	[1]
Appearance	Colorless or white solid	
Melting Point	211 - 215 °C	
CAS Number	30686-73-8	[1]
PubChem CID	591743	

Experimental Protocols

The synthesis of **4-(2-Methyl-4-thiazolyl)phenol** can be achieved through a two-step process involving the preparation of an α -haloketone intermediate, followed by the Hantzsch thiazole synthesis.

Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (Intermediate)

This protocol is adapted from a published procedure for the bromination of 4-hydroxyacetophenone.[2]

Materials:

- 4-Hydroxyacetophenone
- Chloroform
- Concentrated Sulfuric Acid
- Bromine
- Water

- Saturated aqueous sodium bicarbonate solution
- Magnesium sulfate (anhydrous)

Equipment:

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) in a round-bottom flask and heat to 338 K.
- With stirring, add concentrated sulfuric acid (3.80 ml).
- After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.
- Continue the reaction for 5 hours.
- Quench the reaction with water (60 ml).
- Separate the layers and extract the aqueous layer with chloroform.
- Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution (30 ml).
- Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

Hantzsch Thiazole Synthesis of 4-(2-Methyl-4-thiazolyl)phenol

This protocol describes the reaction of the intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, with thioacetamide to form the final product. This is a standard Hantzsch thiazole synthesis.^{[1][3]}

Materials:

- 2-Bromo-1-(4-hydroxyphenyl)ethanone
- Thioacetamide
- Ethanol

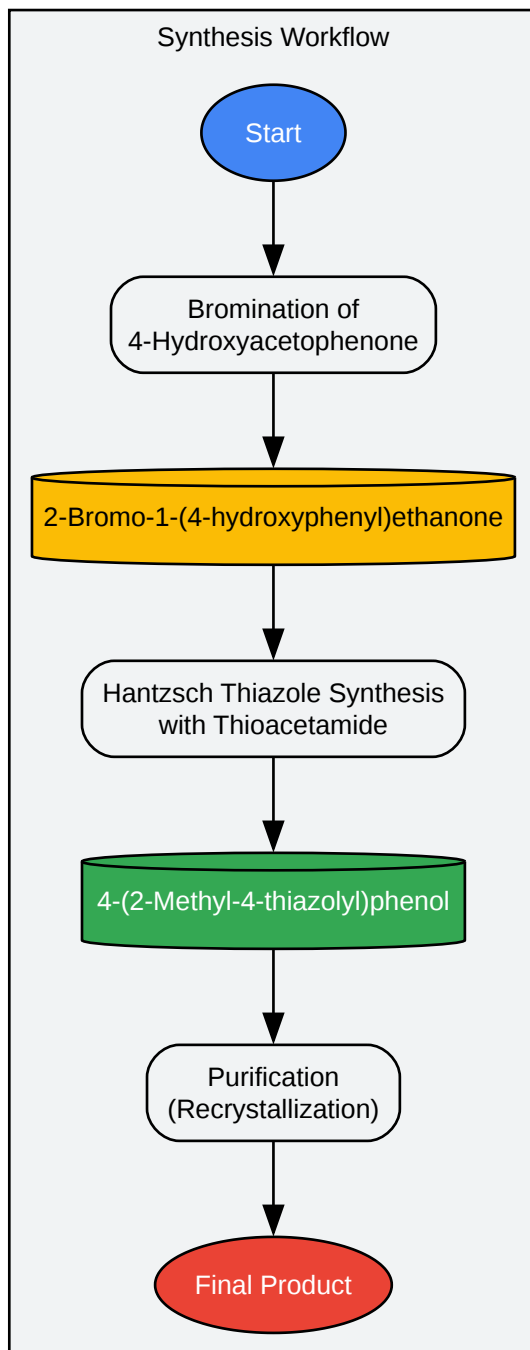
Equipment:

- Round-bottom flask
- Reflux condenser
- Stirring apparatus

Procedure:

- In a round-bottom flask, dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1 equivalent) and thioacetamide (1 equivalent) in ethanol.
- Reflux the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
- If the product does not precipitate, the solvent can be removed under reduced pressure.

- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.



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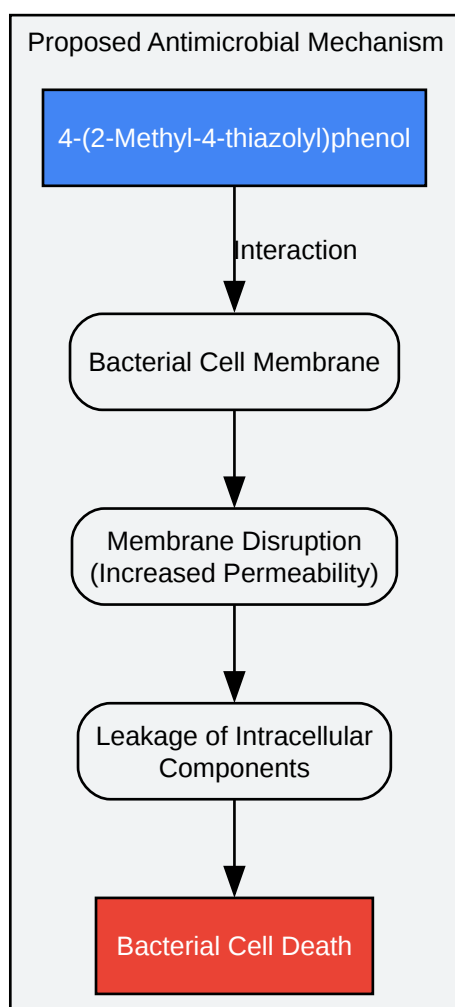
Caption: Experimental workflow for the synthesis of **4-(2-Methyl-4-thiazolyl)phenol**.

Biological Activities and Potential Mechanisms of Action

Thiazole and phenol moieties are present in numerous biologically active compounds. **4-(2-Methyl-4-thiazolyl)phenol** is expected to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.

Antimicrobial Activity

Phenolic compounds are known to exert antimicrobial effects through various mechanisms. The proposed mechanism of action for **4-(2-Methyl-4-thiazolyl)phenol** as an antimicrobial agent involves the disruption of the bacterial cell membrane.^{[4][5][6]}

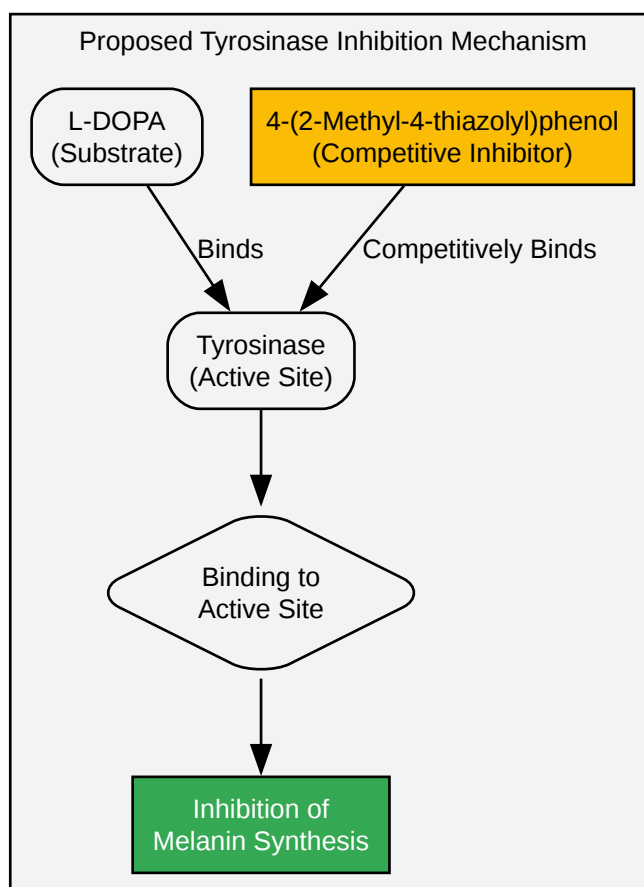


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Caption: Proposed mechanism of antimicrobial action.

Enzyme Inhibition: Tyrosinase Inhibition

Thiazole-containing compounds have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2][7][8] The proposed mechanism for **4-(2-Methyl-4-thiazolyl)phenol** is competitive inhibition, where it binds to the active site of the enzyme, preventing the binding of the natural substrate, L-DOPA.[9]



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Caption: Proposed mechanism of tyrosinase inhibition.

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- To cite this document: BenchChem. [4-(2-Methyl-4-thiazolyl)phenol molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581357#4-2-methyl-4-thiazolyl-phenol-molecular-structure-and-formula]

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